molecular formula C14H11ClFNO3 B1149298 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester CAS No. 104599-90-8

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester

Cat. No. B1149298
CAS RN: 104599-90-8
M. Wt: 295.6934432
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar quinoline derivatives involves multistep reactions, starting from specific precursors like ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate, leading through thermally induced reactions or microwave-assisted cyclocondensation with alkanoic acids or arene carboxaldehydes. These processes yield various quinoline derivatives, showcasing the compound's synthetic versatility (Al-Dweik et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using microanalytical and spectral data, including IR, MS, and NMR techniques. These methods confirm the complex structures of quinoline derivatives and their ester counterparts, providing a deep insight into the molecule's framework and its electronic configuration (Al-Dweik et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including acid-catalyzed hydrolysis, which converts ester derivatives to corresponding carboxylic acids. Their reactivity is influenced by the presence of substituents on the quinoline nucleus, which can significantly alter their chemical behavior and interaction with other molecules (Al-Dweik et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of quinoline derivatives can vary significantly depending on their specific substituents and structural modifications. These properties are crucial for determining the compound's applicability in various scientific and industrial processes.

Chemical Properties Analysis

Quinoline derivatives exhibit a broad range of chemical properties, including antibacterial activity. Their chemical stability, reactivity, and interaction with biological systems are determined by their molecular structure, making them subjects of extensive research for potential applications in medicinal chemistry and other fields (Zahra et al., 2015).

Scientific Research Applications

Electrochemical Studies and Analytical Methods

  • Electrochemical studies have been conducted on compounds like 3-Quinolinecarboxylic acid derivatives, including 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid methyl ester. These studies provide insights into the electrochemical behavior of such compounds and help in developing electroanalytical methods for quantitative analysis (Srinivasu et al., 1999).

Synthesis and Antibacterial Properties

  • Various substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids have been synthesized and evaluated for their in vitro and in vivo antibacterial activity, especially against Gram-positive bacteria (Miyamoto et al., 1995).
  • Novel 6-fluoroquinolone analogues have been synthesized and demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa (Ye, 1995).

Structural Elucidation and Chemical Synthesis

  • Structural elucidation and chemotherapeutic activity of novel 3-quinolinecarboxylic acid derivatives have been reported, indicating the significance of these compounds in medicinal chemistry (Frigola et al., 1987).
  • The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a significant synthetic process for developing quinoline derivatives, has been elaborated (Kiely, 1991).

Novel Syntheses and Derivatives

  • Innovative synthesis methods for 1-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been developed, which are crucial for the creation of new quinoline-based pharmaceuticals (Agui et al., 1971).

Amino Acid Prodrugs and Antibacterial Activity

  • Amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,8-naphthyridine-3-carboxylic acids and 1-cyclopropyl-6-fluoro-3-quinolinecarboxylic acids have been prepared, showing comparative antibacterial activity and improved solubility (Sanchez et al., 1992).

Photodegradation Studies

  • Photodegradation studies of ciprofloxacin have led to the identification of major decomposition products, providing critical insights into the stability and degradation pathways of such compounds (Torniainen et al., 1997).

Safety and Hazards

Fluoroquinolonic acid is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H412 - Harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The compound, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid or fluoroquinolonic acid , is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. The primary targets of this compound are likely to be bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely shares a similar mode of action. Ciprofloxacin acts by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV leads to the disruption of several biochemical pathways. The most significant is the inhibition of DNA replication, leading to the cessation of bacterial growth and cell death .

Pharmacokinetics

Ciprofloxacin is rapidly absorbed after oral administration, with peak serum concentrations achieved within 1-2 hours. It is widely distributed throughout the body and is eliminated primarily through renal excretion .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell death. By inhibiting the enzymes necessary for DNA replication, the compound prevents the bacteria from reproducing and repairing damage, leading to cell death .

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones. Additionally, the compound’s stability and activity may be affected by pH and temperature .

properties

IUPAC Name

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBWFXIVMBFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135788
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
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Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104599-90-8
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
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Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester
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